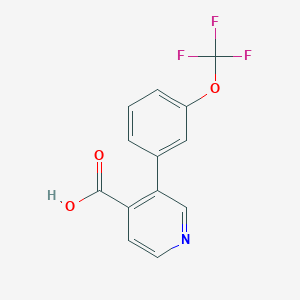

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

Description

BenchChem offers high-quality 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-2-8(6-9)11-7-17-5-4-10(11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCKSATZSQHIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688234 | |

| Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258622-82-0 | |

| Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

An In-Depth Technical Guide to the Chemical Properties of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid. As a molecule combining the pharmacologically significant isonicotinic acid scaffold with a trifluoromethoxy-substituted phenyl ring, this compound is of considerable interest in the field of medicinal chemistry. This document synthesizes predicted physicochemical properties, proposes a robust synthetic route, details expected spectroscopic signatures, and discusses the potential reactivity and applications in drug discovery. Given the limited availability of direct experimental data, this guide leverages established theoretical models and data from analogous structures to provide a scientifically grounded and practical resource for researchers.

Introduction

Isonicotinic acid, a derivative of pyridine-4-carboxylic acid, is a foundational scaffold in medicinal chemistry, most notably as the precursor to the first-line anti-tuberculosis drug, isoniazid. Its derivatives are known to exhibit a wide range of biological activities. The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, is a well-established strategy in drug design to modulate key properties including metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy group, in particular, can significantly enhance a compound's pharmacokinetic profile.

This guide focuses on the specific molecule, 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, which integrates these two important chemical motifs. The strategic placement of the 3-(trifluoromethoxy)phenyl group at the 3-position of the isonicotinic acid core is anticipated to confer unique chemical and biological properties, making it a promising candidate for further investigation in drug discovery programs.

Chemical Structure and Physicochemical Properties

The structural and predicted physicochemical properties of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid are summarized below.

Chemical Structure:

Caption: Proposed synthetic workflow for 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis

Step 1: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry round-bottom flask, add methyl 3-bromoisonicotinate (1.0 eq.), (3-trifluoromethoxy)phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst and Ligand: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

-

Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate.

Step 2: Ester Hydrolysis

-

Reaction Setup: Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an excess of lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5.

-

Isolation: The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product, 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid.

Predicted Spectroscopic Analysis

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | - Aromatic protons of the pyridine ring (3H, likely in the δ 8.5-9.0 and 7.5-8.0 ppm range).- Aromatic protons of the phenyl ring (4H, likely in the δ 7.2-7.8 ppm range).- A broad singlet for the carboxylic acid proton (1H, likely > δ 10 ppm). [1][2] |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (δ ~165-175 ppm).- Aromatic carbons of the pyridine ring (δ ~120-155 ppm).- Aromatic carbons of the phenyl ring (δ ~115-160 ppm).- Carbon of the trifluoromethoxy group (quartet, J(C-F) ~250-260 Hz). [3][4][5] |

| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-O-C and C-F stretches from the trifluoromethoxy group (~1200-1300 cm⁻¹ and ~1100-1200 cm⁻¹, respectively).- Aromatic C=C and C-H stretches. [6][7][8][9][10] |

| Mass Spec. (MS) | - A clear molecular ion peak (M⁺) in the mass spectrum.- Fragmentation patterns may include the loss of CO₂, H₂O, and potentially the trifluoromethoxy group. [11][12][13] |

Reactivity and Chemical Behavior

The chemical reactivity of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is dictated by its three main functional components: the carboxylic acid, the pyridine ring, and the trifluoromethoxyphenyl group.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol.

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. It can also act as a ligand for metal catalysts, which may influence certain catalytic reactions.

-

Trifluoromethoxyphenyl Group: The -OCF₃ group is generally stable under a wide range of reaction conditions. It is an electron-withdrawing group, which can influence the reactivity of the phenyl ring in electrophilic aromatic substitution reactions.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, its structural components suggest several potential areas of application in drug discovery.

-

Isonicotinic Acid Scaffold: This core is present in numerous bioactive molecules, and its derivatives have been explored for various therapeutic targets.

-

Trifluoromethoxy Group: This moiety is often incorporated into drug candidates to improve their metabolic stability and membrane permeability. [14]* Potential as an Anti-cancer Agent: Patents have been filed for isonicotinic acid derivatives with potential anti-cancer activity, suggesting this could be a fruitful area of investigation for the title compound.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Conclusion

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential applications. While further experimental validation is necessary, the information presented here serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related compounds. The strategic combination of the isonicotinic acid scaffold and the trifluoromethoxy substituent makes it a compelling target for future drug discovery efforts.

References

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Indian Academy of Sciences. Available at: [Link]

-

(Trifluoromethoxy)benzene. PubChem. Available at: [Link]

-

Carbon-13 nuclear magnetic resonance studies of 3-substituted pyridines. The Journal of Physical Chemistry. Available at: [Link]

-

1 H NMR Spectrum (1D, 600.133705802, CD 3 OD, simulated) (Peak List) (NP0002621). NP-MRD. Available at: [Link]

-

(Trifluoromethyl)benzene. PubChem. Available at: [Link]

-

Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. ResearchGate. Available at: [Link]

-

Benzene, (trifluoromethyl)-. NIST WebBook. Available at: [Link]

-

Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Strongly hydrogen-bonded molecular solid, isonicotinic acid: Raman spectra of the. The Journal of Physical Chemistry. Available at: [Link]

-

Infrared spectra of reactants and 1: (a) 1, (b) isonicotinic acid, and (c) zinc acetate. ResearchGate. Available at: [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid. AA Blocks. Available at: [Link]

-

Nicotinic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Experimental ∆logP effects for matched molecular pairs. ResearchGate. Available at: [Link]

-

First-Principles Calculation of pKa for Cocaine, Nicotine, Neurotransmitters, and Anilines in Aqueous Solution. The Journal of Physical Chemistry B. Available at: [Link]

-

In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. Aalto University. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Graph depicting 1 H-NMR titration of isonicotinamide with AgNO 3. ResearchGate. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Comparison of the changes in Log P of selected alkyl and fluoroalkyl substituted benzenes. ResearchGate. Available at: [Link]

-

Isonicotinic Acid pKa Study. Scribd. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Co-crystals and molecular salts of carboxylic acid/pyridine complexes: Can calculated pKa's predict proton transfer?. ResearchGate. Available at: [Link]

-

3-(Trifluoromethyl)isonicotinic acid. ECHA. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. University of Birmingham. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational. ChemRxiv. Available at: [Link]

Sources

- 1. Isonicotinic acid(55-22-1) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. testbook.com [testbook.com]

- 6. ias.ac.in [ias.ac.in]

- 7. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 10. Isonicotinic acid(55-22-1) IR Spectrum [chemicalbook.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. mdpi.com [mdpi.com]

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid CAS number and identifiers

Technical Monograph: 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid Subtitle: Strategic Synthesis and Medicinal Chemistry Applications of a Fluorinated Biaryl Scaffold

Executive Summary & Chemical Identity

Target Molecule: 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid Classification: Fluorinated Biaryl Isonicotinic Acid Derivative Primary Application: Medicinal Chemistry (Kinase Inhibition, P2X Receptor Antagonism, Bioisosteric Replacement)[1]

This guide details the technical specifications, synthesis, and application logic for 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid .[1] While this specific isomer does not currently possess a widely indexed commercial CAS number, it represents a high-value "Design-for-Synthesis" scaffold derived from commercially available precursors.[1] It combines the privileged isonicotinic acid pharmacophore with a trifluoromethoxy (

Chemical Identifiers & Properties (Calculated)

| Property | Value / Description |

| IUPAC Name | 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 283.20 g/mol |

| Predicted LogP | 3.2 ± 0.4 (Lipophilic) |

| Predicted pKa | ~4.8 (Carboxylic acid), ~2.5 (Pyridine nitrogen) |

| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |

| Rotatable Bonds | 3 (Biaryl axis + Carboxyl + |

| SMILES | OC(=O)c1c(cncc1)c2cccc(OC(F)(F)F)c2 |

Strategic Rationale: The "Magic Methyl" & Ortho-Twist

In drug discovery, this scaffold is not merely a building block; it is a probe for specific molecular interactions.

-

The Trifluoromethoxy (

) Advantage: Often termed "super-fluorine," the -

The Ortho-Biaryl Twist: The placement of the phenyl ring at the 3-position of the isonicotinic acid (ortho to the carboxylic acid at position 4) forces the two aromatic rings to twist out of planarity.[1] This non-planar geometry is critical for:

-

Disrupting

-stacking in non-target proteins (reducing toxicity).[1] -

Fitting into globular active sites (e.g., kinase ATP pockets) where flat molecules fail.

-

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

Since the target is a custom scaffold, the following protocol is designed based on the reactivity profiles of the specific precursors identified below.

Critical Precursors (Anchor Identifiers)

-

Precursor A (Electrophile): 3-Bromoisonicotinic acid[1]

-

Precursor B (Nucleophile): 3-(Trifluoromethoxy)phenylboronic acid[1]

Step-by-Step Methodology

Reagents:

-

Catalyst:

(Preferred for steric bulk and stability) or -

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1]

Workflow:

-

Inertion: Charge a reaction vessel with 3-Bromoisonicotinic acid (1.0 eq), 3-(Trifluoromethoxy)phenylboronic acid (1.2 eq), and

(3.0 eq). Evacuate and backfill with Nitrogen ( -

Solvation: Add degassed 1,4-Dioxane/Water mixture (0.1 M concentration relative to bromide).

-

Catalysis: Add

(5 mol%).[1] Purge with -

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Target Mass: 284.05 [M+H]+).[1]

-

Work-up (Critical for Amphoteric Product):

-

Cool to room temperature.[1]

-

Dilute with water and wash with Ethyl Acetate (removes non-polar impurities/boronic acid byproducts).[1] Discard organic layer.[1]

-

Acidification: Carefully adjust the aqueous layer pH to ~3–4 using 1N HCl.[1] The product (zwitterionic/neutral acid form) will precipitate or can be extracted into Ethyl Acetate/THF.[1]

-

-

Purification: Recrystallization from Ethanol/Water or Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).[1]

Visualization of Workflows

Figure 1: Synthesis Logic & Reaction Pathway

Caption: Suzuki-Miyaura cross-coupling pathway utilizing commercially available halide and boronic acid precursors to generate the biaryl scaffold.[1]

Figure 2: Pharmacophore & Interaction Logic

Caption: Pharmacophore mapping showing the dual nature of the scaffold: a polar "head" (isonicotinic acid) for anchoring and a lipophilic "tail" (OCF3-phenyl) for specificity.[1]

Safety & Handling Guidelines

-

Palladium Residues: As this is a synthesis intermediate for biological screening, Palladium scavenging (using QuadraPure™ or SiliaMetS® thiols) is mandatory to reduce metal content below 10 ppm.

-

Boronic Acid Stability: 3-(Trifluoromethoxy)phenylboronic acid can undergo protodeboronation.[1] Store at 4°C.[1]

-

Acidic Workup: The isonicotinic acid moiety is zwitterionic.[1] Care must be taken during the pH adjustment step (Step 5) to avoid trapping the product as a water-soluble hydrochloride salt (pH < 1) or a carboxylate salt (pH > 6).[1] The isoelectric point is the target for precipitation.

References

-

Precursor A Source: National Center for Biotechnology Information.[1] (2025).[1][8] PubChem Compound Summary for CID 84282, 3-Bromoisonicotinic acid. Retrieved from [Link]

-

Precursor B Source: National Center for Biotechnology Information.[1] (2025).[1][8] PubChem Compound Summary for CID 2734385, 3-(Trifluoromethoxy)phenylboronic acid. Retrieved from [Link]

-

Synthesis Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]

-

Medicinal Chemistry Context: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][1]

Sources

- 1. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromoisonicotinic acid | CAS: 13959-02-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 3-Bromoisonicotinic acid, CAS No. 13959-02-9 - iChemical [ichemical.com]

- 4. chemicalbook.com [chemicalbook.com]

- 6. 3-(Trifluoromethoxy)phenylboronic acid | CAS 179113-90-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3-(Trifluoromethoxy)phenylboronic Acid | 179113-90-7 | TCI AMERICA [tcichemicals.com]

- 8. PubChemLite - 3-(trifluoromethyl)isonicotinic acid (C7H4F3NO2) [pubchemlite.lcsb.uni.lu]

Operational Safety & Handling Guide: 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

Executive Summary & Compound Identity

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is a specialized biaryl scaffold used primarily in the discovery of kinase inhibitors and GPCR ligands. Its structure combines an amphoteric isonicotinic acid core with a lipophilic trifluoromethoxy (-OCF₃) phenyl ring.

Unlike common reagents, this compound is often synthesized as a late-stage intermediate (likely via Suzuki-Miyaura cross-coupling). Consequently, specific toxicological datasets are often absent from public registries. This guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , utilizing data from close structural analogs (e.g., 2-(trifluoromethyl)isonicotinic acid and phenyl-isonicotinic acid derivatives).

Chemical Identification

| Parameter | Detail |

| Chemical Name | 3-(3-(Trifluoromethoxy)phenyl)pyridine-4-carboxylic acid |

| Molecular Formula | C₁₃H₈F₃NO₃ |

| Molecular Weight | 283.20 g/mol |

| Predicted Physical State | White to off-white crystalline solid |

| Melting Point (Predicted) | >200°C (Based on isonicotinic acid core stability) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water (pH dependent) |

| CAS Number | Research Substance (Not globally harmonized; treat as novel) |

Hazard Identification (GHS Classification)

Note: Classifications are derived from validated analogs (e.g., CAS 131747-41-6, CAS 261635-93-2) adhering to the "Read-Across" principle in toxicology.

GHS Label Elements

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements

| Code | Statement | Mechanism/Justification |

| H315 | Causes skin irritation | Acidic functionality (pKa ~4.8) combined with lipophilic -OCF₃ group enhances dermal penetration/irritation. |

| H319 | Causes serious eye irritation | Crystalline solids cause mechanical abrasion; acidic solution causes chemical irritation. |

| H335 | May cause respiratory irritation | Fine dusts from solid handling trigger mucosal inflammation in the upper respiratory tract. |

Critical Fire Hazard: Thermal Decomposition

While the compound is stable at room temperature, the -OCF₃ group is thermally labile at high temperatures (>300°C or combustion).

-

Risk: Formation of Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

-

Action: Standard ABC extinguishers are insufficient for neutralizing the toxic byproduct risk. Water spray must be used to scrub acid gases, but runoff must be contained.

Operational Exposure Controls

This section details the self-validating workflows required to handle this compound safely.

Engineering Controls (The Primary Barrier)

-

Requirement: All open handling of the solid (weighing, transfer) must occur within a certified Chemical Fume Hood.

-

Airflow Metric: Face velocity must be maintained between 0.3 – 0.5 m/s .

-

Validation: Verify magnehelic gauge reading before every operation.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Technical Rationale |

| Ocular | Chemical Safety Goggles (ANSI Z87.1) | Standard safety glasses allow dust entry from side gaps. |

| Dermal (Hand) | Nitrile Gloves (Min thickness: 0.11 mm) | Breakthrough Time: >480 min. The compound is solid; permeation is slow unless dissolved in DMSO/DMF. |

| Respiratory | N95 (if outside hood) or P100 | Only required if engineering controls fail or during spill cleanup. |

Workflow Visualization: Exposure Control Loop

The following logic gate ensures that no researcher handles the compound without verifying safety systems first.

Figure 1: Operational decision tree for handling fluorinated isonicotinic acid derivatives.

Emergency Response Protocols

Decontamination (Skin/Eye Contact)[5]

-

Immediate Action: Flush with copious water for 15 minutes .[1][2]

-

Specific Note for Fluorinated Compounds: While this is not HF acid, if the compound has been subjected to high heat (fire), assume HF presence. Apply Calcium Gluconate gel only if thermal decomposition is suspected.

Fire Fighting Measures

-

Media: Water spray, Dry Chemical, Carbon Dioxide.[3]

-

Specific Hazard: Combustion generates toxic gases.

-

Reaction:

-

-

Firefighter PPE: Full turnout gear + SCBA (Self-Contained Breathing Apparatus) is mandatory due to HF risk.[3][4]

Decomposition Pathway Visualization

Understanding the thermal breakdown helps emergency responders anticipate gas hazards.

Figure 2: Thermal decomposition pathway highlighting the release of Hydrogen Fluoride.

Synthesis & Impurity Context (Technical Insight)

For researchers synthesizing or purifying this compound, understanding the origin of impurities is vital for safety and assay data integrity.

-

Synthesis Route: Typically achieved via Suzuki-Miyaura coupling of 3-bromoisonicotinic acid (or ester) and 3-(trifluoromethoxy)phenylboronic acid.

-

Residual Risks:

-

Palladium (Pd): Heavy metal sensitization.

-

Boronic Acids: Generally low toxicity, but potential irritants.

-

Hydrolysis: The trifluoromethoxy group is stable to acid/base, but the isonicotinic acid moiety may decarboxylate under extreme thermal forcing conditions.

-

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Trifluoromethyl)isonicotinic acid (CAS 131747-41-6).[5][6] Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)phenyl isocyanate (Analogous Fluorinated Phenyl). Retrieved from [5]

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: Pyridine-4-carboxylic acid derivatives.[7] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isonicotinic Acid. Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. peptide.com [peptide.com]

- 4. fishersci.com [fishersci.com]

- 5. CAS RN 131747-41-6 | Fisher Scientific [fishersci.com]

- 6. 2-(Trifluoromethyl)isonicotinic Acid | 131747-41-6 | TCI AMERICA [tcichemicals.com]

- 7. Isonicotinic acid - Wikipedia [en.wikipedia.org]

Literature review of phenylisonicotinic acid derivatives in drug discovery

The 2-Phenylisonicotinic Acid Scaffold: A Versatile Platform in Modern Drug Discovery

Abstract This technical guide examines the medicinal chemistry, synthetic pathways, and therapeutic applications of 2-phenylisonicotinic acid (2-phenylpyridine-4-carboxylic acid) and its derivatives. Unlike its isomer nicotinic acid, the isonicotinic acid core offers unique vector alignment for target engagement. When functionalized at the C2 position with a phenyl ring, the scaffold gains critical lipophilicity and geometric constraints, making it a "privileged structure" for targeting Histone Deacetylases (HDACs), P2X7 receptors, and mycobacterial enzymes.

Part 1: Structural Significance & Pharmacophore Analysis

The 2-phenylisonicotinic acid scaffold (CAS 55240-51-2) represents a strategic modification of the pyridine-4-carboxylic acid core. In drug design, the introduction of a phenyl group at the C2 position serves three critical functions:

-

Hydrophobic Pocket Filling: The C2-phenyl ring extends into hydrophobic sub-pockets often found in enzymes (e.g., the HDAC rim) or GPCR allosteric sites.

-

Metabolic Blocking: Substitution at C2 protects the pyridine ring from rapid oxidative metabolism (N-oxidation or nucleophilic attack) often observed at unsubstituted positions.

-

Vector Orientation: The C4-carboxylic acid provides a rigid attachment point for "warheads"—functional groups that interact with the biological target's active site (e.g., hydroxamic acids for Zinc binding, hydrazides for covalent attachment).

Quantitative Profile (Physicochemical Properties)

| Property | Value / Range | Implication for Drug Design |

| Molecular Weight | ~199.21 g/mol | Ideal fragment for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~2.5 - 3.0 | Good membrane permeability; tunable via phenyl substituents. |

| H-Bond Donors | 1 (COOH) | Modifiable to 0-2 depending on derivatization (amide/ester). |

| H-Bond Acceptors | 3 (N, O, O) | Pyridine nitrogen can act as a weak acceptor or pH-dependent switch. |

| pKa (Acid) | ~4.8 | Ionized at physiological pH; requires masking (prodrug/amide) for CNS penetration. |

Part 2: Synthetic Architectures

To access this scaffold, two primary synthetic workflows are employed: Cross-Coupling (for precise decoration) and Cyclocondensation (for fused-ring analogs like quinolines).

Protocol A: The Suzuki-Miyaura Route (Precision Synthesis)

This method is preferred for generating libraries of 2-phenylisonicotinic acid derivatives with varied substituents on the phenyl ring.

Reagents:

-

Substrate: 2-chloroisonicotinic acid (or methyl ester).

-

Partner: Phenylboronic acid derivatives (e.g., 4-fluoro, 3-trifluoromethyl).

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

-

Base: K2CO3 or Cs2CO3.

-

Solvent: Dioxane/Water (4:1).

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloroisonicotinic acid methyl ester (1.0 eq) and arylboronic acid (1.2 eq) in degassed Dioxane/Water.

-

Activation: Add K2CO3 (2.5 eq) and Pd catalyst (5 mol%). Purge with Nitrogen for 5 minutes.

-

Reaction: Heat to 90°C for 12 hours. Monitor via TLC/LC-MS.

-

Workup: Filter through Celite. Extract with EtOAc. Wash with brine.

-

Hydrolysis (if Ester): Treat with LiOH in THF/Water to reveal the free acid.

Protocol B: The Pfitzinger Reaction (Quinoline Analogs)

For HDAC inhibitors, the benzo-fused analog (2-phenylquinoline-4-carboxylic acid) is often required.

Reagents: Isatin, Acetophenone, KOH (33%), Ethanol. Mechanism: Base-catalyzed condensation of isatin with a ketone followed by ring expansion.

Figure 1: Divergent synthetic pathways from the core 2-phenylisonicotinic acid scaffold to therapeutic classes.

Part 3: Therapeutic Applications & Mechanism of Action[1][2]

Oncology: HDAC Inhibition (Epigenetic Modulation)

Derivatives of 2-phenylquinoline-4-carboxylic acid (the fused analog) have emerged as potent Histone Deacetylase (HDAC) inhibitors.[1][2]

-

Mechanism: The carboxylic acid is converted to a hydroxamic acid (ZBG: Zinc Binding Group). The phenyl ring sits in the HDAC "cap" region, while the hydroxamic acid chelates the Zinc ion in the catalytic tunnel.

-

Key Compound (D28): A 2-substituted phenylquinoline-4-carboxylic acid derivative showing high selectivity for HDAC3 .[1][2]

-

Biological Outcome: Induces G2/M cell cycle arrest and apoptosis in leukemia (K562) cell lines.

Neuro-Inflammation: P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated cation channel involved in the release of pro-inflammatory cytokines (IL-1β).

-

Scaffold Role: The 2-phenylisonicotinamide motif serves as a competitive antagonist. The amide linker provides hydrogen bonding interactions, while the phenyl group occupies the hydrophobic pocket adjacent to the ATP binding site.

-

Therapeutic Value: Treatment of neuropathic pain and neurodegenerative disorders (e.g., Alzheimer's, MS).

Infectious Disease: Antimycobacterial Agents

Building on the legacy of Isoniazid (isonicotinic acid hydrazide), 2-phenyl derivatives are explored to overcome drug resistance.

-

Lipophilicity: The added phenyl group increases penetration through the waxy mycobacterial cell wall.

-

Activity: Hydrazone derivatives of 2-phenylisonicotinic acid show activity against Mycobacterium tuberculosis and Bacillus cereus.

Figure 2: Mechanism of Action for HDAC inhibition by phenylisonicotinic acid derivatives.

Part 4: Experimental Validation (Self-Validating Protocol)

Protocol: Evaluation of HDAC Inhibitory Activity (Fluorometric Assay) To verify the efficacy of a synthesized hydroxamic acid derivative.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Substrate: Fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).

-

Procedure:

-

Incubate purified HDAC isoform (e.g., HDAC3) with the test compound (0.1 nM – 10 µM) for 30 mins at 37°C.

-

Add substrate (50 µM) and incubate for 30 mins.

-

Stop reaction with developer solution (Trypsin/TSA).

-

-

Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).

-

Validation:

-

Positive Control: SAHA (Vorinostat).

-

Negative Control: DMSO only.

-

Calculation: % Inhibition = [1 - (RFU_sample / RFU_control)] * 100.

-

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022). Available at: [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI Molecules. (2025). Available at: [Link]

-

Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. Frontiers in Pharmacology. (2025). Available at: [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. (2016). Available at: [Link]

Sources

The Solubility Profile of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid: A Technical Guide for Preclinical Development

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid, a novel compound of interest in drug discovery. A detailed theoretical assessment of the molecule's physicochemical properties is presented, drawing on the known characteristics of its isonicotinic acid core and the influence of the trifluoromethoxy-substituted phenyl ring. This guide outlines robust, step-by-step protocols for determining both kinetic and thermodynamic solubility in aqueous and organic media, providing researchers and drug development professionals with the necessary framework to experimentally characterize this and similar new chemical entities. The causality behind experimental choices and the importance of a multi-faceted approach to solubility assessment in early-stage preclinical development are emphasized throughout.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary driver of attrition. Among these properties, solubility is a critical determinant of a compound's "drug-like" nature, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[1] Insufficient solubility can lead to erratic absorption, low bioavailability, and an underestimation of in vivo toxicity, ultimately halting the development of a potentially valuable therapeutic agent.[2][3]

This guide focuses on 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid, a molecule that combines the ionizable isonicotinic acid scaffold with a highly lipophilic trifluoromethoxyphenyl substituent. Understanding the interplay between these two moieties is key to predicting and experimentally verifying its solubility in both aqueous physiological environments and the organic solvents frequently used in synthesis and formulation.[4][5]

Molecular Structure and Physicochemical Properties: A Predictive Analysis

A thorough understanding of a molecule's structural features is paramount to predicting its solubility behavior. The structure of 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid is presented below.

Caption: Workflow for a thermodynamic (shake-flask) solubility assay.

-

Preparation: Add an excess amount of solid 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid to a series of vials.

-

Solvent Addition: To each vial, add a precise volume of the desired solvent. For a comprehensive profile, this should include:

-

Aqueous buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) to assess pH-dependent solubility.

-

A selection of organic solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, heptane).

-

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached. 4[6][7]. Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a calibration curve of the compound in the relevant solvent. Dilute the saturated supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Expected Solubility Profile and Data Interpretation

Based on the theoretical analysis and the proposed experimental work, the following solubility profile for 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid can be anticipated.

Aqueous Solubility

The aqueous solubility is expected to be low in the pH range of 3 to 6 and to increase significantly at pH values below 2 and above 7. This "U-shaped" solubility-pH profile is characteristic of amphoteric compounds.

Table 2: Predicted Aqueous Thermodynamic Solubility Profile

| pH of Aqueous Buffer | Expected Solubility | Rationale |

| 2.0 | Moderate to High | Protonation of the pyridine nitrogen leads to a soluble cationic species. |

| 4.5 | Low | Near the pKa of the carboxylic acid; a mixture of neutral, zwitterionic, and ionic species exists, often resulting in minimal solubility. |

| 7.4 (Physiological) | Low to Moderate | Deprotonation of the carboxylic acid leads to a soluble anionic species, though the high lipophilicity of the molecule will limit overall solubility. |

Organic Solvent Solubility

The solubility in organic solvents will be governed by the principle of "like dissolves like." The presence of the polar isonicotinic acid head group and the large, non-polar trifluoromethoxyphenyl tail suggests a nuanced profile.

Table 3: Predicted Organic Solvent Solubility Profile

| Solvent | Polarity | Expected Solubility | Rationale |

| Heptane | Non-polar | Very Low | Inadequate interaction with the polar isonicotinic acid moiety. |

| Dichloromethane | Moderately Polar | Moderate | Can solvate the aromatic rings, but may have limited interaction with the highly polar carboxylic acid. |

| Ethyl Acetate | Moderately Polar | Moderate to Good | Can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Ethanol/Methanol | Polar, Protic | Good to High | Can form hydrogen bonds with both the carboxylic acid and the pyridine nitrogen. |

| Acetonitrile | Polar, Aprotic | Moderate to Good | The dipole moment can interact favorably with the polar functionalities of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Very High | Excellent solvent for a wide range of drug-like molecules. |

Conclusion and Future Directions

The solubility of 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid is predicted to be a complex interplay of its ionizable isonicotinic acid core and its highly lipophilic substituted phenyl ring. A low intrinsic aqueous solubility is anticipated, which can be modulated by pH. The compound is expected to be more soluble in polar organic solvents.

This guide provides the theoretical foundation and practical, detailed protocols for the comprehensive experimental determination of this compound's solubility profile. The data generated from these studies will be invaluable for guiding medicinal chemistry efforts, selecting appropriate vehicles for in vivo studies, and informing early-stage formulation strategies. For drug development professionals, a thorough and early characterization of solubility is not merely a data-gathering exercise; it is a critical step in de-risking a project and paving the way for a successful preclinical and clinical development program.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

- Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 18-22.

- AxisPharm. Kinetic Solubility Assays Protocol.

- ChemicalBook. Isonicotinic acid.

- Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- Scribd. Isonicotinic Acid pKa Study.

- The Merck Index Online. Isonicotinic Acid.

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5922, Isonicotinic acid.

- ChemicalBook. Isonicotinic acid CAS#: 55-22-1.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Byrne, F. P., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering.

- WuXi AppTec. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.

- U.S. Pharmacopeia. (2023). USP 1236 Solubility Measurements Guide.

- U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF.

- Evotec. Thermodynamic Solubility Assay.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Creative Biolabs. (2019). Solubility Assessment Service.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Admescope. (2019). Preclinical formulations for pharmacokinetic studies.

- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubChemLite. 3-(trifluoromethyl)isonicotinic acid (C7H4F3NO2).

- Chem-Impex. 3-(Trifluoromethoxy)phenylboronic acid.

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123866, 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine.

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7376, 3-(Trifluoromethyl)phenol.

- Jeschke, P. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4, 21.

Sources

- 1. m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Trifluoromethyl)phenyl isothiocyanate 98 1840-19-3 [sigmaaldrich.com]

- 3. 3-(Trifluoromethyl)phenylboronic acid = 95 1423-26-3 [sigmaaldrich.com]

- 4. 3-[3-(Trifluoromethyl)phenyl]propyl methanesulfonate | C11H13F3O3S | CID 46222192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ECHA CHEM [chem.echa.europa.eu]

An In-Depth Technical Guide to Predicting the Metabolic Stability of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive framework for predicting the metabolic stability of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, a molecule possessing two key structural motifs with significant metabolic implications: a trifluoromethoxy-substituted phenyl ring and an isonicotinic acid core. We will explore the underlying chemical principles governing the metabolic fate of these moieties and detail a multi-pronged approach for stability assessment, integrating robust in vitro experimental protocols with predictive in silico modeling. This document is intended for researchers and scientists in the field of drug discovery and development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Imperative of Metabolic Stability

In the early stages of drug discovery, a primary objective is to design molecules that not only exhibit potent and selective pharmacology but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] Among these, metabolic stability is a pivotal parameter. It refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[2][4] A compound with high metabolic stability is cleared more slowly from the body, which can lead to a longer duration of action and potentially a more convenient dosing regimen for patients.[2] Conversely, a compound that is rapidly metabolized may have a short half-life, leading to low bioavailability and the need for frequent administration.[2] Therefore, an early understanding of a compound's metabolic stability is crucial for guiding medicinal chemistry efforts and selecting candidates with a higher probability of clinical success.[1][3]

The subject of this guide, 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, presents an interesting case for metabolic stability prediction due to its distinct structural features.

-

The Trifluoromethoxy Group (-OCF3): This functional group has gained prominence in medicinal chemistry as a means to enhance metabolic stability.[5][6] The strong carbon-fluorine bonds are resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism.[6][7] The electron-withdrawing nature of the -OCF3 group can also deactivate the aromatic ring towards oxidative metabolism.[5][8]

-

The Isonicotinic Acid Moiety: As a carboxylic acid derivative of a pyridine ring, this part of the molecule is a potential site for Phase II conjugation reactions.[9][10] Specifically, the carboxylic acid group can undergo glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs), to form a more water-soluble metabolite that is readily excreted.[9][10]

This guide will systematically address the prediction of metabolic stability for this compound by outlining a logical progression from theoretical considerations to practical experimental and computational workflows.

Predicted Metabolic Profile of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

Based on the chemical structure, we can hypothesize the primary metabolic pathways for 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid.

Phase I Metabolism: The Role of the Trifluoromethoxy Group

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role.[11][12] For our target molecule, the trifluoromethoxy group is expected to significantly hinder oxidative metabolism of the phenyl ring.[6] The high strength of the C-F bond makes the trifluoromethyl group itself resistant to oxidation.[7] Furthermore, the strong electron-withdrawing nature of the -OCF3 group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[8][13] While some minor hydroxylation on the phenyl or pyridine ring cannot be entirely ruled out, it is predicted to be a minor pathway.

Phase II Metabolism: The Significance of the Isonicotinic Acid Moiety

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[14] The carboxylic acid group of the isonicotinic acid moiety is a prime target for glucuronidation by UGTs.[9][10][15] This is a common metabolic pathway for compounds containing a carboxylic acid function.[16] The resulting acyl-glucuronide is a highly polar metabolite that can be efficiently eliminated from the body. Another potential, though likely less significant, Phase II pathway for the isonicotinic acid portion is conjugation with glycine to form isonicotinyl glycine.[17][18]

The following diagram illustrates the predicted primary metabolic pathway.

Caption: Predicted major metabolic pathway for the target molecule.

In Vitro Experimental Protocols for Metabolic Stability Assessment

To experimentally determine the metabolic stability of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, a tiered approach using subcellular fractions and intact cells is recommended.

Liver Microsomal Stability Assay

This assay is a common starting point to assess Phase I metabolic stability, as liver microsomes are rich in CYP enzymes.[14][19][20]

Objective: To determine the rate of disappearance of the test compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[7][19]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid (e.g., 10 mM in DMSO).

-

Prepare working solutions by diluting the stock solution in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the same buffer.

-

Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution.

-

Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution.

-

Include control wells:

-

Minus-cofactor control (to assess non-NADPH dependent degradation).[19]

-

Heat-inactivated microsome control (to assess chemical instability).

-

Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin).

-

-

-

Time-Point Sampling:

-

Sample Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[20]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[20]

-

The following diagram illustrates the workflow for the liver microsomal stability assay.

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

To obtain a more comprehensive picture of metabolic stability, including both Phase I and Phase II pathways, an assay using intact hepatocytes is essential.[22][23][24]

Objective: To determine the rate of disappearance of the test compound in a suspension of cryopreserved hepatocytes, which contain a full complement of drug-metabolizing enzymes and cofactors.[23][24]

Detailed Protocol:

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

-

Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 106 viable cells/mL).[25][26]

-

-

Incubation:

-

In a non-coated plate, add the test compound working solution (final concentration typically 1 µM).[22][26]

-

Pre-incubate the plate at 37°C in a shaking incubator.

-

Initiate the reaction by adding the hepatocyte suspension to the wells.[25]

-

Include controls:

-

Vehicle control.

-

Heat-inactivated hepatocyte control to assess non-enzymatic degradation.[25]

-

Positive control compounds for both Phase I (e.g., verapamil) and Phase II (e.g., 7-hydroxycoumarin) metabolism.

-

-

-

Time-Point Sampling:

-

Sample Analysis:

-

Process the samples as described for the microsomal stability assay (centrifugation followed by LC-MS/MS analysis).

-

-

Data Analysis:

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) as described previously. These values can be used to predict in vivo hepatic clearance.[22]

-

The following diagram illustrates the workflow for the hepatocyte stability assay.

Caption: Workflow for the in vitro hepatocyte stability assay.

In Silico Prediction of Metabolic Stability

In addition to experimental methods, computational or in silico tools can provide valuable early insights into metabolic stability.[28][29] These methods use the chemical structure of a compound to predict its metabolic fate.[29]

Approaches:

-

Ligand-Based Methods: These approaches use quantitative structure-activity relationship (QSAR) models built from large datasets of compounds with known metabolic stability.[29][30] By analyzing the structural features of these compounds, the models can predict the stability of new molecules.

-

Structure-Based Methods: These methods involve docking the compound into the three-dimensional structures of drug-metabolizing enzymes (e.g., CYP isoforms) to predict the likelihood of binding and subsequent metabolism.[29]

-

Machine Learning and Deep Learning Models: More recently, advanced machine learning and deep learning algorithms have been applied to large datasets of metabolic stability data to build highly predictive models.[31][32]

For 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, in silico models can be used to:

-

Predict the most likely sites of metabolism on the molecule.

-

Estimate its overall metabolic stability and intrinsic clearance.

-

Identify the specific CYP or UGT isoforms that are most likely to be involved in its metabolism.

It is important to note that in silico predictions should be used as a guide and should always be confirmed with experimental data.[28]

Data Interpretation and Integration

The data generated from both in vitro and in silico approaches should be integrated to build a comprehensive metabolic stability profile for 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid.

Data Summary Table:

| Assay/Method | Key Parameters | Predicted Outcome for 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid | Rationale |

| Liver Microsomal Stability | t1/2, CLint | High stability (long t1/2, low CLint) | The -OCF3 group is expected to block CYP-mediated oxidation.[6][7] |

| Hepatocyte Stability | t1/2, CLint | Moderate to low stability (shorter t1/2, higher CLint compared to microsomes) | The carboxylic acid is a likely substrate for UGT-mediated glucuronidation.[9][10] |

| In Silico Prediction | Site of metabolism, CLint prediction | Major site of metabolism predicted to be the carboxylic acid group via glucuronidation. | Consistent with known metabolic pathways for this functional group.[9][10] |

Interpretation:

A likely outcome for this compound is high stability in the liver microsomal assay, indicating resistance to Phase I metabolism. However, the hepatocyte assay may reveal a faster rate of clearance due to Phase II conjugation of the carboxylic acid. This discrepancy would highlight the importance of the isonicotinic acid moiety in the overall metabolic clearance of the molecule.

Conclusion

Predicting the metabolic stability of a drug candidate like 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid requires a multifaceted approach that combines a theoretical understanding of its chemical structure with rigorous experimental and computational evaluation. The presence of the trifluoromethoxy group suggests a low susceptibility to oxidative metabolism, while the isonicotinic acid core points towards clearance via conjugation pathways. By employing the detailed in vitro protocols and leveraging the predictive power of in silico models as outlined in this guide, researchers can gain a robust understanding of the metabolic fate of this compound. This knowledge is invaluable for making informed decisions during the lead optimization process and ultimately contributes to the development of safer and more effective medicines.

References

- ADME 101: In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. (2006). Vertex AI Search.

- Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. (2004). PubMed.

- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.

- What is the importance of metabolic stability in drug design?. (2025).

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Protocol for the Human Liver Microsome Stability Assay.

- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.

- Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. (2000). Google.

- Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.

- In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022).

- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.

- In Silico Drug Metabolism Prediction Services.

- Microsomal Clearance/Stability Assay. Domainex.

- Metabolic Stability for Drug Discovery and... (2003). Clinical Pharmacokinetics.

- Hep

- In silico approaches to predicting drug metabolism, toxicology and beyond. Portland Press.

- Hepatocyte Stability Assay. (2025).

- MetStabOn—Online Platform for Metabolic Stability Predictions. (2018). MDPI.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep

- Metabolic stability assay in human, rat, dog or mouse hep

- Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Isonicotinic acid – Knowledge and References. Taylor & Francis.

- ADME Microsomal Stability Assay. BioDuro.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep

- The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxic

- Metabolic Stability Assays. Merck Millipore.

- Isoniazid metabolism and hep

- UDP-Glucuronosyltransferases. (2000). Ingenta Connect.

- Isoniazid (INH)

- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- [Metabolism of isonicotinic acid hydrazide and its derivatives in macroorganisms. III. Comparative studies of the behavior of isoniazid and phthivazide]. (1956). PubMed.

- A method for the determination of UDP-glucuronosyltransferase activity toward arylcarboxylic acids. (1993). PubMed.

- Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). Frontiers.

- UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Current Medicinal Chemistry.

- Safety D

- 3-(trifluoromethyl)isonicotinic acid (C7H4F3NO2). PubChemLite.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). MDPI.

- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI.

- What's the importance of cytochrome P450 metabolism?. (2024). Optibrium.

- Cytochrome P450 for Xenobiotic Metabolism. (2020). YouTube.

- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC.

- 3-(Trifluoromethoxy)phenylboronic acid. Chem-Impex.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Semantic Scholar.

Sources

- 1. longdom.org [longdom.org]

- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UDP-Glucuronosyltransferases: Ingenta Connect [ingentaconnect.com]

- 11. mdpi.com [mdpi.com]

- 12. optibrium.com [optibrium.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. benthamscience.com [benthamscience.com]

- 16. A method for the determination of UDP-glucuronosyltransferase activity toward arylcarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. youtube.com [youtube.com]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 26. protocols.io [protocols.io]

- 27. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 28. benthamdirect.com [benthamdirect.com]

- 29. creative-biolabs.com [creative-biolabs.com]

- 30. portlandpress.com [portlandpress.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. mdpi.com [mdpi.com]

Methodological & Application

Scalable Synthetic Routes for Trifluoromethoxy Phenyl Isonicotinic Acids: A Technical Guide

An Application Guide for Researchers and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its ability to profoundly influence a molecule's physicochemical properties. Its introduction can enhance metabolic stability, increase lipophilicity, and modulate conformation, often leading to improved pharmacokinetic profiles and target-binding affinity[1][2][3]. Concurrently, the isonicotinic acid scaffold remains a privileged structure in drug discovery, most famously represented by the anti-tubercular agent isoniazid[4][5][6].

The convergence of these two motifs—the trifluoromethoxy-substituted phenyl ring and the isonicotinic acid core—presents a class of compounds with high potential for the development of novel therapeutics. However, the synthesis of these molecules on a scale suitable for drug development presents unique challenges, including the controlled introduction of the -OCF3 group and the efficient construction of the biaryl backbone.

This technical guide provides a detailed overview of scalable and robust synthetic strategies for the preparation of trifluoromethoxy phenyl isonicotinic acids. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into process optimization and scalability. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for accessing these valuable compounds.

Part 1: Strategic Overview and Retrosynthetic Analysis

The successful synthesis of a target molecule on scale hinges on a sound retrosynthetic strategy. For a generic trifluoromethoxy phenyl isonicotinic acid, two primary bond disconnections are of strategic importance: the C-C bond linking the phenyl and pyridine rings, and the C-O bond of the trifluoromethoxy group. This leads to three main strategic approaches.

Caption: High-level retrosynthetic strategies for trifluoromethoxy phenyl isonicotinic acids.

-

Strategy A: Late-Stage Trifluoromethoxylation: Involves forming the biaryl core first, followed by the introduction of the -OCF3 group onto the phenolic precursor. This can be advantageous if the coupling reaction is incompatible with the trifluoromethoxy group, but often suffers from limited substrate scope for the fluorination step.

-

Strategy B: Biaryl Cross-Coupling: This is the most common and generally most scalable approach. It involves coupling a pre-functionalized trifluoromethoxy phenyl species (e.g., a boronic acid) with a functionalized isonicotinic acid derivative.

-

Strategy C: Pyridine Ring Construction: This involves building the isonicotinic acid ring onto a pre-existing trifluoromethoxy-phenyl precursor. While powerful for generating novel substitution patterns, this approach is often less direct and may involve more steps than cross-coupling strategies[7][8][9].

For scalability, robustness, and starting material availability, Strategy B (Biaryl Cross-Coupling) is the most industrially viable and will be the primary focus of this guide.

Part 2: Key Transformations and Methodologies

Introduction of the Trifluoromethoxy Group

The synthesis of trifluoromethoxy-arenes is non-trivial due to the inherent instability of the trifluoromethoxide anion, which can readily decompose[1]. However, several reliable methods have been developed.

| Method | Reagents | Scalability | Key Advantages | Key Limitations |

| Nucleophilic | AgOCF₃, CsOCF₃, Cu(I) | Moderate | Well-established for aryl halides/diazonium salts.[2] | Stoichiometric use of expensive silver/cesium salts. |

| Radical/Electrophilic | Togni Reagents, Umemoto Reagents | Good | Mild conditions, excellent functional group tolerance, applicable to phenols.[3][10] | Reagents can be costly for very large scale. |

| From Trichloromethyl Ethers | SbF₃/SbCl₅, HF | Excellent | Historically used for bulk manufacturing; inexpensive starting materials.[10] | Harsh reaction conditions (high temp/pressure), limited functional group tolerance. |

| From Aryl Xanthates | Pyridine-HF, DBH | Good | Avoids very harsh acids.[10] | Requires preparation of xanthate precursor. |

For the purpose of Strategy B, the key starting material is often a (trifluoromethoxy)phenylboronic acid or halide. These are readily prepared from the corresponding phenols or anilines, making the radical/electrophilic trifluoromethoxylation of phenols a highly attractive and modern entry point.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the workhorse for scalable C-C bond formation in the pharmaceutical industry due to its high functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two aryl groups couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A critical consideration for synthesizing isonicotinic acids is the potential for the carboxylic acid group to interfere with the reaction. Therefore, it is standard practice to use an ester derivative (e.g., methyl or ethyl isonicotinate) for the coupling, followed by a final saponification step.

Part 3: Scalable Protocol for 3-(4-Trifluoromethoxy)phenyl)isonicotinic Acid

This section details a robust, multi-gram scale synthesis based on the Suzuki-Miyaura coupling strategy (Strategy B).

Caption: Overall workflow for the scalable synthesis of the target molecule.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 3-(4-(trifluoromethoxy)phenyl)isonicotinate.

Materials:

| Reagent | M.W. | Amount | Moles | Equiv. |

|---|---|---|---|---|

| Methyl 3-bromoisonicotinate | 216.03 | 10.0 g | 46.3 mmol | 1.0 |

| 4-(Trifluoromethoxy)phenylboronic acid | 205.95 | 11.5 g | 55.6 mmol | 1.2 |

| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 1.13 g | 1.39 mmol | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 19.2 g | 139 mmol | 3.0 |

| 1,4-Dioxane | - | 200 mL | - | - |

| Deionized Water | - | 50 mL | - | - |

Procedure:

-

Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 3-bromoisonicotinate (10.0 g), 4-(trifluoromethoxy)phenylboronic acid (11.5 g)[11], and potassium carbonate (19.2 g).

-

Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.

-

Solvent Addition: Add 1,4-dioxane (200 mL) and deionized water (50 mL). Stir the suspension for 15 minutes while bubbling nitrogen through the mixture to degas the solvents.

-

Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (1.13 g), to the flask. The choice of a dichlorodiphenylphosphinoferrocene (dppf) ligand is common for cross-couplings involving heteroaromatic halides as it promotes efficient oxidative addition and reductive elimination[12][13].

-

Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (3 x 50 mL).

-

Transfer the combined filtrate to a separatory funnel. Add 200 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure methyl ester as a white to off-white solid.

-

Expected Yield: 80-90%.

-

Commercial Availability: This intermediate is also commercially available[14].

-

Protocol 2: Saponification

Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

Materials:

| Reagent | M.W. | Amount | Moles | Equiv. |

|---|---|---|---|---|

| Methyl 3-(4-(trifluoromethoxy)phenyl)isonicotinate | 297.23 | 11.0 g | 37.0 mmol | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.96 g | 74.0 mmol | 2.0 |

| Methanol | - | 100 mL | - | - |

| Deionized Water | - | 50 mL | - | - |

| 2M Hydrochloric Acid | - | ~40 mL | - | - |

Procedure:

-

Setup: Dissolve the methyl ester (11.0 g) in methanol (100 mL) in a 250 mL round-bottom flask with a magnetic stirrer.

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (2.96 g) in water (50 mL) and add this solution to the flask.

-

Reaction: Heat the mixture to 60 °C and stir for 2-4 hours. The reaction should become a clear solution. Monitor the disappearance of the starting material by TLC.

-

Work-up and Isolation:

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water.

-

Slowly acidify the solution to pH 3-4 by the dropwise addition of 2M HCl. A white precipitate will form. The choice of pH is critical to ensure complete protonation of the carboxylic acid without affecting the pyridine nitrogen significantly.

-

Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water (3 x 30 mL).

-

Dry the solid in a vacuum oven at 50 °C overnight.

-

-

Purity and Yield: The product is typically obtained in high purity (>98%) without further purification.

-

Expected Yield: 90-98%.

-

Part 4: Troubleshooting and Final Considerations

| Problem | Potential Cause | Recommended Solution |

| Low Suzuki Coupling Yield | Inactive catalyst. | Ensure the reaction is performed under a strictly inert atmosphere. Use freshly opened, high-quality catalyst and degassed solvents. |

| Poor quality boronic acid. | Boronic acids can dehydrate to form boroxines. Use fresh, high-purity material or consider recrystallization. | |

| Incomplete Saponification | Insufficient base or reaction time. | Increase the equivalents of NaOH to 2.5-3.0 and extend the reaction time. Confirm completion by LC-MS before work-up. |

| Purification Difficulties (Ester) | Co-elution of byproducts (e.g., homo-coupled boronic acid). | Optimize chromatography gradient. A pre-wash of the crude organic layer with a dilute base can sometimes remove acidic byproducts. |

| Product Oiling Out During Acidification | Product has lower melting point or is less crystalline. | Ensure slow addition of acid with vigorous stirring in an ice bath. If oiling persists, extract the product with a suitable organic solvent (e.g., ethyl acetate) after acidification. |

The synthesis of trifluoromethoxy phenyl isonicotinic acids is a critical capability for modern drug discovery programs. While several strategies exist, a synthetic route based on a late-stage Suzuki-Miyaura cross-coupling of a protected halo-isonicotinate with a (trifluoromethoxy)phenylboronic acid represents the most scalable, robust, and economically viable approach. The protocols detailed in this guide provide a validated pathway to access these molecules on a multi-gram scale, empowering research and development teams to accelerate their discovery efforts.

References

- The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (Source: Benchchem)

- Recent Development of Catalytic Trifluoromethoxyl

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (Source: MDPI)